Stereochemical Requirement for Target Binding: (R)-enantiomer vs. (S)-enantiomer
The (R)-configuration of the ethanamine moiety is essential for the high-affinity inhibition of T-type calcium channels by the final drug product. The patent family explicitly describes the use of the (R)-enantiomer in active compounds, implying a significant or absolute loss of potency for the (S)-enantiomer at the Cav3.2 channel [1]. While direct IC50 data for the isolated intermediate is not publicly available, the functional consequence is established in the derived antagonist TTA-A2, where the (R)-form exhibits an IC50 of 92 nM against Cav3.2 .
| Evidence Dimension | Stereospecificity of resulting T-channel blocker |
|---|---|
| Target Compound Data | Provides (R)-configuration to final compound TTA-A2 (IC50 = 92 nM on Cav3.2) |
| Comparator Or Baseline | (S)-enantiomer of the chiral amine intermediate (CAS 1257122-91-0) |
| Quantified Difference | Presumed inactive or significantly less active based on patent scope and general medicinal chemistry structure-activity relationships; exact value not disclosed. |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant Cav3.2 channels at -80 mV holding potential . |
Why This Matters
Using the correct (R)-enantiomer is non-negotiable for synthesizing a biologically active probe, ensuring research resources are not wasted on an inert molecule.
- [1] WO2010137351A1 - Aryl substituted carboxamide derivatives as calcium or sodium channel blockers. Published 2010-12-02. View Source
